molecular formula C5H11N2+ B14607603 Methanaminium, 1-cyano-N,N,N-trimethyl- CAS No. 59431-11-7

Methanaminium, 1-cyano-N,N,N-trimethyl-

Cat. No.: B14607603
CAS No.: 59431-11-7
M. Wt: 99.15 g/mol
InChI Key: FCFDNBCKGVPNOG-UHFFFAOYSA-N
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Description

"Methanaminium, 1-cyano-N,N,N-trimethyl-" is a quaternary ammonium cation with the molecular formula C₅H₉N₂⁺, where the nitrogen center is bonded to three methyl groups and a cyano-substituted methyl group (structure: [(NC)CH₂N(CH₃)₃]⁺). It is typically encountered as a salt paired with anions such as chloride or bromide. The cyano group confers strong electron-withdrawing properties, influencing its chemical reactivity and stability. This compound has been identified in applications such as cationic bleach activators and ionic liquids, highlighting its industrial relevance .

Properties

IUPAC Name

cyanomethyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N2/c1-7(2,3)5-4-6/h5H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFDNBCKGVPNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276804
Record name Methanaminium, 1-cyano-N,N,N-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59431-11-7
Record name Methanaminium, 1-cyano-N,N,N-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanaminium, 1-cyano-N,N,N-trimethyl- can be synthesized through several methods. One common method involves the reaction of trimethylamine with cyanogen bromide (BrCN) under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In industrial settings, the production of methanaminium, 1-cyano-N,N,N-trimethyl- often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the compound is typically produced in bulk quantities for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Methanaminium, 1-cyano-N,N,N-trimethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanaminium, 1-cyano-N,N,N-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a model compound in drug development.

    Industry: Used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of methanaminium, 1-cyano-N,N,N-trimethyl- involves its interaction with molecular targets and pathways in biological systems. The cyano group can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates and products. These interactions can affect cellular processes and biochemical pathways .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Bleach Activators: The cyano derivative’s cationic structure facilitates peroxide activation in detergent formulations, improving cleaning efficiency .
  • Ionic Liquids: Quaternary ammonium salts like the cyano variant are explored as green solvents due to their low volatility and tunable properties .
  • Pharmacological Potential: While the 1,4-dioxane analog shows muscarinic activity, the cyano compound’s bioactivity remains underexplored, suggesting an area for future research .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-cyano-N,N,N-trimethylmethanaminium salts?

Synthesis typically involves quaternization of tertiary amines with cyano-substituted alkyl halides. For example, reacting trimethylamine with bromoacetonitrile under anhydrous conditions yields the target compound via nucleophilic substitution. Purification via recrystallization (using solvents like acetonitrile/ether mixtures) is critical to remove unreacted precursors . Note: The cyano group’s electron-withdrawing nature may slow reaction kinetics compared to carboxy or hydroxy analogues .

Q. How can NMR spectroscopy distinguish 1-cyano-N,N,N-trimethylmethanaminium from structurally similar quaternary ammonium compounds?

  • ¹H NMR : The methyl groups on the ammonium center appear as a singlet near δ 3.2–3.4 ppm.
  • ¹³C NMR : The cyano carbon resonates at ~115–120 ppm, distinct from carboxy (170–180 ppm) or hydroxyl-substituted analogues.
  • Quaternary ammonium signals : Use DEPT-135 to confirm the absence of N-H protons .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

The cyano group increases susceptibility to hydrolysis under alkaline conditions (pH > 9), forming carboxylic acid derivatives. Store solutions at 4°C in inert atmospheres to prevent degradation. For long-term storage, lyophilize and keep under argon .

Advanced Research Questions

Q. How does the cyano substituent influence the compound’s ionic behavior in solvent clusters?

Computational studies (DFT or MD simulations) reveal that the cyano group enhances charge delocalization, reducing ion-pairing tendencies in polar aprotic solvents like DMSO. This contrasts with carboxy-substituted analogues, which form stronger hydrogen bonds with counterions . Experimental validation via conductivity measurements or X-ray crystallography is recommended .

Q. What contradictions exist in reported thermochemical data for cyano-substituted quaternary ammonium salts, and how can they be resolved?

Discrepancies in enthalpy of formation (ΔfH°) may arise from differences in experimental methods (e.g., calorimetry vs. gas-phase mass spectrometry). To resolve:

  • Cross-validate using high-precision techniques like combustion calorimetry.
  • Compare with computational data (e.g., G4 thermochemical protocols) .

Q. How can this compound be applied in designing ionic liquids for catalytic systems?

The cyano group’s strong dipole moment and low basicity make it suitable for stabilizing transition states in nucleophilic substitution reactions. For example, it can act as a phase-transfer catalyst in biphasic systems (e.g., Knoevenagel condensations). Monitor catalytic efficiency via GC-MS or in situ FTIR .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing trace impurities in synthesized batches?

  • LC-MS/MS : Detect residual trimethylamine or bromoacetonitrile at ppm levels.
  • Ion Chromatography : Quantify halide counterions (e.g., bromide) .
  • Karl Fischer Titration : Ensure water content <0.1% to prevent hydrolysis .

Q. How should researchers design experiments to study the compound’s reactivity under varying pH conditions?

  • Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ = 210–220 nm for cyano absorption).
  • Employ stopped-flow kinetics to measure hydrolysis rates.
  • Compare with carboxy and hydroxy analogues to isolate electronic effects .

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